2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide
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Overview
Description
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide is a chemical compound with the molecular formula C13H15Br2NS. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide typically involves the reaction of 2-thiophenamine with N-benzyl-N-(2-bromoethyl)amine under specific conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Thiophenamine, N-benzyl-N-(2-bromoethyl)-, hydrobromide can be compared with other similar compounds, such as:
- 2-Thiophenamine, N-(2-bromoethyl)-N-(phenylmethyl)-, hydrobromide
- N-benzyl-N-(2-bromoethyl)thiophen-2-amine, hydrobromide
These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
102367-34-0 |
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Molecular Formula |
C13H15Br2NS |
Molecular Weight |
377.14 g/mol |
IUPAC Name |
N-benzyl-N-(2-bromoethyl)thiophen-2-amine;hydrobromide |
InChI |
InChI=1S/C13H14BrNS.BrH/c14-8-9-15(13-7-4-10-16-13)11-12-5-2-1-3-6-12;/h1-7,10H,8-9,11H2;1H |
InChI Key |
WMKOLXLBCRTJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCBr)C2=CC=CS2.Br |
Origin of Product |
United States |
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